methyl 2-amino-4-(4-chlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
Description
Systematic Nomenclature and IUPAC Classification
The compound’s IUPAC name, This compound , reflects its intricate polycyclic architecture and substituent arrangement. Breaking down the nomenclature:
- Pyrano[3,2-c]pyridine : The core structure consists of a pyran ring (oxygen-containing six-membered ring) fused to a pyridine ring (nitrogen-containing six-membered ring) at positions 3 and 2 of the pyran and pyridine, respectively.
- Numbering : Positions 2, 4, 6, and 7 on the fused ring system host amino, 4-chlorophenyl, imidazolylpropyl, and methyl groups, respectively. The 5-oxo group denotes a ketone at position 5, while the 3-carboxylate methyl ester resides on the pyran ring.
- Substituent Hierarchy : The 4-chlorophenyl group (aromatic), imidazolylpropyl chain (heteroaliphatic), and methyl ester (electron-withdrawing) contribute to the compound’s stereoelectronic profile.
Table 1: Key Substituents and Their Positions
| Position | Substituent | Functional Role |
|---|---|---|
| 2 | Amino (-NH2) | Hydrogen bonding, basicity |
| 4 | 4-Chlorophenyl | Aromatic π-stacking, lipophilicity |
| 6 | 3-(1H-Imidazol-1-yl)propyl | Coordination, solubility |
| 3 | Methyl ester (-COOCH3) | Electrophilicity, metabolic stability |
This systematic naming adheres to IUPAC priority rules, where the pyrano[3,2-c]pyridine core takes precedence, followed by substituents in ascending numerical order.
Historical Context of Pyrano[3,2-c]Pyridine Derivative Discovery
Pyrano[3,2-c]pyridine derivatives emerged as a focus of synthetic chemistry in the mid-20th century, driven by their structural resemblance to bioactive natural products like gentianine , a pyranopyridine alkaloid isolated from Gentiana lutea. Early syntheses relied on cyclocondensation reactions between pyridine precursors and carbonyl compounds, but yields were often low due to regioselectivity challenges.
The advent of modern catalytic methods (e.g., microwave-assisted synthesis, transition-metal catalysis) in the 2000s enabled efficient access to substituted pyrano[3,2-c]pyridines. For instance, the target compound’s imidazolylpropyl sidechain likely derives from alkylation reactions between pyranopyridine intermediates and 3-chloropropylimidazole, a strategy employed in analogous syntheses. The incorporation of a 4-chlorophenyl group parallels trends in medicinal chemistry, where halogenated aromatics enhance target affinity and metabolic stability.
Table 2: Milestones in Pyrano[3,2-c]Pyridine Chemistry
Position Within Heterocyclic Chemistry Taxonomies
Classified under organoheterocyclic compounds , the target compound belongs to the pyranopyridine family, a subclass of fused bicyclic systems with oxygen and nitrogen heteroatoms. Its taxonomy within hierarchical frameworks like ClassyFire is as follows:
- Kingdom : Organic compounds
- Class : Pyranopyridines
- Subclass : Benzopyrans (due to the fused benzene-like pyran ring)
- Direct Parent : Pyrano[3,2-c]pyridines
The compound’s functional diversity—amino, ester, imidazole, and chlorophenyl groups—places it at the intersection of multiple chemical subspaces:
- Alkaloid analogs : The pyranopyridine core resembles gentianine, though synthetic modifications distinguish it from natural alkaloids.
- Drug-like molecules : Features such as the imidazolylpropyl chain (common in kinase inhibitors) and methyl ester (prodrug potential) align with pharmacophore design principles.
- Coordination complexes : The imidazole nitrogen and pyridine ring could act as ligands for metal ions, though this remains unexplored in the literature.
Table 3: Taxonomic Classification
| Category | Classification | Relevance to Compound |
|---|---|---|
| Core structure | Pyrano[3,2-c]pyridine | Defines bicyclic scaffold |
| Functional groups | Amino, ester, imidazole, chlorophenyl | Modulates reactivity and bioactivity |
| Bioactivity potential | Alkaloid-like, kinase inhibitor-like | Guides therapeutic applications |
Properties
IUPAC Name |
methyl 2-amino-4-(4-chlorophenyl)-6-(3-imidazol-1-ylpropyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O4/c1-14-12-17-19(22(29)28(14)10-3-9-27-11-8-26-13-27)18(15-4-6-16(24)7-5-15)20(21(25)32-17)23(30)31-2/h4-8,11-13,18H,3,9-10,25H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXSJMOJNLTLHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)Cl)C(=O)N1CCCN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound methyl 2-amino-4-(4-chlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including antitumor effects, antimicrobial properties, and enzyme inhibition.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₊ClN₄O₃
- Molecular Weight : 368.83 g/mol
- Structural Characteristics : The compound features a pyrano-pyridine core with various functional groups that contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar compounds within the pyrano[3,2-c]pyridine class. For instance, derivatives have exhibited significant cytotoxic effects against various cancer cell lines, including triple-negative breast cancer (TNBC) cells. In one study, a related compound demonstrated a GI50 of 13 μM against MDA-MB-231 cells, indicating effective growth inhibition without significant toxicity to non-tumorigenic cells .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | GI50 (μM) | Effect on Non-Tumor Cells |
|---|---|---|---|
| Compound 2e | MDA-MB-231 | 13 | Minimal |
| Compound X | MDA-MB-468 | <10 | Low |
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar heterocyclic compounds have shown moderate to strong activity against various bacterial strains. For example, derivatives have been reported to inhibit Salmonella typhi and Bacillus subtilis effectively, indicating that methyl 2-amino derivatives may also possess similar properties .
Table 2: Antimicrobial Activity of Heterocyclic Compounds
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition capabilities. Research indicates that related compounds exhibit strong inhibitory effects on enzymes such as acetylcholinesterase and urease. These activities are crucial for developing therapeutic agents against conditions like Alzheimer's disease and urinary infections .
The proposed mechanisms for the biological activities of these compounds include:
- Cell Cycle Arrest : Studies indicate that certain derivatives induce G0/G1 phase arrest in cancer cells, thereby inhibiting proliferation.
- Apoptosis Induction : Some compounds have been shown to activate apoptotic pathways in tumor cells.
- Enzyme Interaction : Molecular docking studies suggest favorable interactions with target enzymes, enhancing inhibitory action.
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrano[3,2-c]pyridine derivatives. These compounds were tested against multiple cancer cell lines and demonstrated promising results in reducing cell viability while sparing non-cancerous cells. The findings support their potential application in cancer therapy .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs to methyl 2-amino-4-(4-chlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate exhibit significant anticancer properties. The imidazole and pyridine moieties are known to interact with biological targets involved in cancer pathways, such as the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.
Case Study: Structure-Activity Relationship (SAR)
A structure-activity relationship study on related pyrano[3,2-c]pyridine derivatives showed that modifications at the imidazole position enhance cytotoxicity against various cancer cell lines. For instance, substituents that increase lipophilicity often correlate with improved cellular uptake and bioavailability .
Antimicrobial Properties
Compounds featuring imidazole and pyridine rings have been documented for their antimicrobial activities. The presence of the 4-chlorophenyl group may contribute to enhanced interaction with microbial membranes or enzymes.
Research Findings
A study reported that derivatives of imidazole demonstrated efficacy against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .
Neurological Applications
The potential neuroprotective effects of compounds similar to this compound have also been explored. Imidazole-containing compounds are known to modulate neurotransmitter systems and may have implications in treating neurodegenerative diseases.
Clinical Insights
Clinical trials investigating the effects of imidazole derivatives on cognitive function in Alzheimer's disease models have shown promise, suggesting that these compounds might improve synaptic plasticity and memory retention .
Anti-inflammatory Effects
Research into the anti-inflammatory properties of similar compounds has revealed that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Experimental Evidence
In vitro studies have demonstrated that certain pyrano[3,2-c]pyridine derivatives can effectively reduce the production of TNF-alpha and IL-6 in activated macrophages, indicating their potential as therapeutic agents for inflammatory diseases .
Table 1: Comparison of Biological Activities
Table 2: Structure Activity Relationship Insights
Comparison with Similar Compounds
Key Observations :
- Solubility : The imidazole group (target) enhances polarity and hydrogen-bonding capacity compared to benzyl (3aa) or phenethyl (3ab) groups, likely improving aqueous solubility .
- Biological Interactions: Imidazole’s nitrogen atoms may facilitate interactions with enzymes or receptors, a feature absent in non-heterocyclic analogs .
Key Observations :
- Yields for pyrano[3,2-c]pyridines (59–66%) are moderate, likely due to steric hindrance from substituents .
Spectral and Physicochemical Properties
Infrared (IR) Spectroscopy :
NMR Analysis :
- 1H NMR : The target compound’s imidazole protons (~7.5–8.5 ppm) and propyl chain (δ ~2.5–4.0 ppm) distinguish it from analogs with benzyl (δ ~4.5–5.0 ppm for CH2) or hydrogen at R6.
- 13C NMR : The 4-chlorophenyl group introduces distinct aromatic carbons (δ ~125–140 ppm), differing from 4-methoxyphenyl’s OMe signal (δ ~55 ppm) .
Melting Points :
- Higher melting points (e.g., 3z: 241–243°C) correlate with polar substituents (OMe, Cl) and crystalline packing . The target compound’s imidazole may further elevate its melting point.
Q & A
Q. What synthetic methodologies are recommended for preparing methyl 2-amino-4-(4-chlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate?
Methodological Answer: The synthesis of this compound can be approached via multi-step heterocyclic condensation reactions. Key steps include:
- Core Formation : Use a Biginelli-like reaction (three-component cyclocondensation of aldehydes, β-keto esters, and thioureas) to assemble the pyrano[3,2-c]pyridine core, as demonstrated in analogous pyrimidine derivatives .
- Imidazole Propylation : Introduce the 3-(1H-imidazol-1-yl)propyl group via nucleophilic substitution or Cu/Pd-catalyzed cross-coupling, similar to methods used for imidazole-functionalized pyridines .
- Esterification : Protect the carboxylic acid group using methyl esterification under acidic conditions (e.g., HCl/MeOH) .
Optimization : Reaction yields can be improved by optimizing solvent polarity (e.g., DMF or toluene) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
Methodological Answer:
- Purity Assessment :
- Structural Elucidation :
- NMR : Assign signals using ¹H/¹³C NMR (DMSO-d₆) with emphasis on imidazole protons (δ 7.6–8.1 ppm) and pyranone carbonyl (δ 165–170 ppm) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as shown for structurally related pyrano-pyrimidine derivatives (e.g., monoclinic P2₁/c space group, β = 99.75°) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural validation be resolved?
Methodological Answer: Contradictions often arise from dynamic molecular behavior (e.g., tautomerism) or crystallographic disorder. Strategies include:
- Variable Temperature NMR : Identify tautomeric equilibria by observing signal splitting at low temperatures (−40°C) .
- DFT Calculations : Compare experimental and computed ¹³C NMR shifts (using B3LYP/6-31G*) to validate proposed conformers .
- Complementary Techniques : Pair X-ray diffraction with IR spectroscopy to confirm hydrogen-bonding patterns (e.g., N–H···O=C interactions) .
Q. What experimental designs are suitable for studying this compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding modes against imidazole-recognizing targets (e.g., cytochrome P450), guided by pharmacophore models .
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip and measure binding kinetics (ka/kd) in real-time .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for interactions in phosphate buffer (pH 7.4) .
Q. How can synthetic yields be optimized for large-scale production without compromising purity?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., temperature, stoichiometry) for the cyclization step. For example, a 2³ factorial design can identify interactions between catalyst loading (5–10 mol%), solvent (DMF vs. toluene), and reaction time (12–24 hrs) .
- Continuous Flow Chemistry : Implement membrane separation technologies (e.g., nanofiltration) to remove unreacted intermediates in real-time, as demonstrated in fuel engineering processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
